(1Z)-1-(3-bromophenyl)ethanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQLTCSWQPJIV-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(3-bromophenyl)ethanone oxime typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1Z)-1-(3-bromophenyl)ethanone oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl ethanone oximes.
Scientific Research Applications
Chemistry: (1Z)-1-(3-bromophenyl)ethanone oxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1Z)-1-(3-bromophenyl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The bromophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Positional Isomers: 3-Bromo vs. 4-Bromo Substitution
- Target Compound: (1Z)-1-(3-Bromophenyl)ethanone oxime
- Synthesis: Both isomers are synthesized using hydroxylamine hydrochloride, but the para-substituted variant is more commonly reported in anti-inflammatory and antibacterial studies . Applications: The para isomer is often explored in pharmaceuticals, whereas the meta isomer is tailored for hapten synthesis in analytical chemistry .
Table 1: Physicochemical Comparison of Bromophenyl Oximes
Substituent Variations: Bromo vs. Trifluoromethyl
- Target Compound: this compound
- Analog: (1Z)-1-[3-(Trifluoromethyl)phenyl]ethanone oxime Structural Impact: The electron-withdrawing CF₃ group increases the compound’s acidity (ΔrH° = 1448 ± 9.6 kJ/mol for deprotonation) compared to the bromine atom, which is less electronegative . Physicochemical Properties:
- Density : 1.23 g/cm³ (CF₃) vs. ~1.3 g/cm³ (estimated for Br) .
- Boiling Point: 255.4°C (CF₃) vs. ~250°C (Br, extrapolated) .
Stereochemical Differences: Z vs. E Isomers
- Target Compound : Z-configuration
- E-Isomer Example: (E)-1-(4-{[(1E)-2-Substituted phenylethylidene]amino}phenyl)ethanone oxime derivatives Synthesis: E-isomers are stabilized by intramolecular hydrogen bonds (e.g., N–OH···O), whereas Z-isomers require specific reaction conditions (e.g., NaNO₂ in acetic acid) . Biological Activity: E-isomers of Schiff base oximes show acetylcholinesterase reactivation (IC₅₀ = 2–10 μM), while Z-isomers are less explored biologically .
Functional Group Additions: Oxime Esters
- Target Compound : Simple oxime
- Esterified Analog: 1-(Naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters Structural Impact: Esterification enhances lipophilicity (calculated LogP = 3.5–4.2) and cytotoxicity (IC₅₀ = 8–15 μM in neuroblastoma cells) . Applications: Esters are prioritized in anticancer drug design, whereas non-esterified oximes are used in analytical chemistry .
Crystallographic and Hydrogen Bonding Profiles
- Target Compound: Limited crystallographic data.
- Analog: (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime Crystal Structure: Monoclinic (P21/c) with O–H···N hydrogen bonds forming C(3) chains. Lattice parameters: a = 9.5727 Å, b = 4.7303 Å .
Biological Activity
(1Z)-1-(3-bromophenyl)ethanone oxime, also known as 3-bromoacetophenone oxime, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H8BrNO
- Molecular Weight : 214.06 g/mol
- CAS Number : 2142-63-4
The compound features a bromophenyl group attached to an ethanone oxime structure, which allows for the formation of hydrogen bonds and coordination with metal ions, influencing enzyme activity and protein interactions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxime functional group can interact with various enzymes, potentially acting as an inhibitor. This interaction may involve the formation of hydrogen bonds that stabilize the enzyme-substrate complex.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress .
- Antimicrobial Activity : Preliminary findings indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Studies :
- Antioxidant Evaluation :
- Antimicrobial Testing :
Q & A
Q. What are the established synthetic routes for (1Z)-1-(3-bromophenyl)ethanone oxime?
The synthesis typically begins with 1-(3-bromophenyl)ethanone as a precursor. A key step involves the formation of the oxime group via hydroxylamine hydrochloride under controlled pH (acidic or basic conditions). For example, in related oxime syntheses, intermediates are generated through Friedel-Crafts acylation or nucleophilic substitution, followed by oxime formation via condensation with hydroxylamine . Structural confirmation is achieved via FT-IR, NMR, and mass spectrometry (MS), with X-ray diffraction used for crystallographic validation .
Q. How is the Z-isomer of the oxime confirmed experimentally?
The Z-configuration is determined using NMR spectroscopy. For instance, in similar oximes, the intramolecular hydrogen bonding between the oxime hydroxyl (O–H) and the nitro or bromo substituent on the aromatic ring generates distinct chemical shifts in -NMR. Additionally, X-ray crystallography provides unambiguous evidence of the Z-configuration by revealing spatial arrangements of substituents .
Q. What spectroscopic methods are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=N stretch of oxime at ~1630 cm, Br–C aromatic vibrations).
- NMR : - and -NMR resolve electronic environments of the bromophenyl and oxime groups.
- MS : Confirms molecular weight (e.g., ESI-MS for [M+H] peaks).
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity and applications?
The electron-withdrawing bromine atom enhances electrophilic substitution reactions on the aromatic ring, enabling functionalization at specific positions (e.g., para to Br). This property is exploited in synthesizing derivatives for coordination chemistry or bioactive molecules. Bromine also increases molecular weight, affecting crystallinity and solubility, which can be optimized for drug design or material science .
Q. What computational methods are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. These studies predict reactivity sites (e.g., nucleophilic regions near the oxime oxygen) and stabilization via intramolecular hydrogen bonds. DFT results align with experimental data from X-ray and spectroscopy .
Q. How does this oxime participate in coordination chemistry?
The oxime group (–N–OH) acts as a bidentate ligand, coordinating to transition metals (e.g., Cu, Ni) via the nitrogen and oxygen atoms. This forms stable chelate complexes, often with distorted octahedral geometries. Such complexes are studied for catalytic applications (e.g., water oxidation) or antimicrobial activity .
Q. What evidence exists for isomerization under specific reaction conditions?
In acidic conditions (e.g., acetic acid with NaNO), E→Z isomerization occurs via nitrosation and rearrangement. This is monitored by NMR or HPLC, with the Z-isomer stabilized by intramolecular hydrogen bonds. Reaction kinetics depend on temperature and pH .
Q. How are structure-activity relationships (SARs) explored for antimicrobial derivatives?
Derivatives with triazole or ether substituents are synthesized via O-alkylation or click chemistry. Antimicrobial activity is evaluated using minimum inhibitory concentration (MIC) assays. For example, oxime ethers with shorter alkyl chains show enhanced activity against S. aureus compared to bulkier groups, highlighting steric and electronic effects .
Q. What strategies mitigate challenges in crystallizing this compound?
Crystallization is optimized using solvent evaporation (e.g., CCl) at controlled temperatures. Hydrogen bonding between oxime groups and halogen interactions (Br···Br) promote lattice stability. Crystal structure data (e.g., space group P21/c, unit cell parameters) guide polymorph screening .
Methodological Notes
- Synthesis : Use anhydrous conditions to avoid hydrolysis of intermediates .
- Characterization : Combine spectroscopic and computational tools for robust structural validation .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and replicate experiments to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
